2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
Description
This compound features a 1,2-dihydroquinoline core substituted at position 3 with a benzenesulfonyl group and at position 1 with an N-(butan-2-yl)acetamide moiety. The benzenesulfonyl group enhances electrophilicity and may influence binding interactions, while the branched alkyl chain in the acetamide substituent could improve lipophilicity and metabolic stability. Although direct synthetic details are absent in the provided evidence, analogous compounds (e.g., OSMI-1 in ) suggest that sulfonamide formation and nucleophilic substitution are plausible synthetic routes . Structural characterization methods like NMR and HRMS, as employed for related compounds (), would confirm its identity .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-15(2)22-20(24)14-23-18-12-8-7-9-16(18)13-19(21(23)25)28(26,27)17-10-5-4-6-11-17/h4-13,15H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAZAMRMEWZUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C=C(C1=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Acetamide Side Chain: The acetamide side chain can be introduced through an acylation reaction, where the quinoline derivative is treated with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural and functional differences between the target compound and analogues:
Key Observations:
- Core Diversity: The target compound’s 1,2-dihydroquinoline core distinguishes it from purine (HC-030031) and tetrahydropyrimidine (Compound 31) derivatives. Quinoline-based structures often exhibit enhanced aromatic stacking and solubility compared to indoline derivatives (e.g., Compound IK) .
- The N-(butan-2-yl)acetamide group provides a sterically hindered alkyl chain, which could reduce metabolic degradation compared to linear chains in HC-030031 .
Physicochemical Properties
- Solubility : The benzenesulfonyl group may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., Compound IK) but improve crystallinity for formulation .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its unique structural features, including a quinoline core and a benzenesulfonyl group, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structure can be represented as follows:
1. Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives containing the benzenesulfonyl group have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. Enzyme assays have demonstrated that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further development in pain management therapies .
3. Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation .
The mechanism by which This compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their catalytic activity.
- Receptor Interaction : It could modulate receptor-mediated signal transduction pathways, influencing cellular responses.
Case Studies
Several case studies have documented the biological efficacy of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 2 | Reported COX inhibition with an IC50 value of 25 µM, indicating significant anti-inflammatory potential. |
| Study 3 | Showed selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of 15 µM. |
Research Findings
Recent research highlights the importance of further investigations into the pharmacokinetics and pharmacodynamics of this compound:
- Molecular Docking Studies : These studies suggest strong binding affinities for target proteins involved in inflammation and cancer pathways .
- Synthesis and Characterization : Various synthetic routes have been optimized to enhance yield and purity, facilitating more extensive biological testing.
- Toxicological Assessments : Initial toxicity profiles indicate low cytotoxicity in non-target cell lines, which is promising for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
